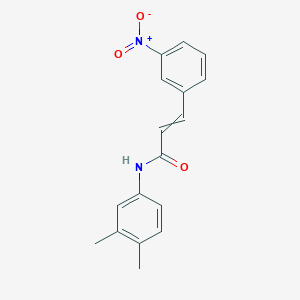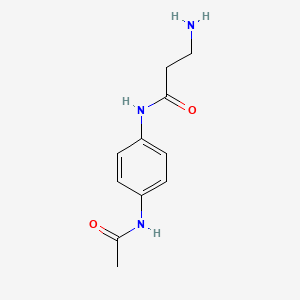
Lithium metavanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium metavanadate (LiVO3) is an inorganic compound that belongs to the family of vanadates. It is known for its monoclinic pyroxene-type structure at ambient conditions
Vorbereitungsmethoden
Lithium metavanadate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li2CO3) with vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to around 700-800°C . Another method involves the hydrothermal synthesis, where lithium hydroxide (LiOH) and ammonium metavanadate (NH4VO3) are reacted in an aqueous solution under high pressure and temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Lithium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In redox reactions, it can act as both an oxidizing and reducing agent, depending on the reaction conditions . Common reagents used in these reactions include lithium salts, vanadium oxides, and other metal ions. For example, in the presence of sodium ions, this compound can form mixed vanadates such as Na5V12O32 and KV5O13 . These reactions often result in the formation of complex vanadium oxide compounds with unique electrochemical properties.
Wissenschaftliche Forschungsanwendungen
Lithium metavanadate has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for lithium-ion batteries due to its high capacity and structural stability . Its unique ionic conductivity and ability to undergo redox reactions make it an ideal candidate for battery applications. In catalysis, this compound is used as a catalyst for various chemical reactions, including the oxidation of organic compounds .
Wirkmechanismus
The mechanism of action of lithium metavanadate involves its ability to undergo redox reactions and interact with various molecular targets. In lithium-ion batteries, it acts as an intercalation compound, allowing lithium ions to move in and out of its crystal structure during charge and discharge cycles . This process is facilitated by the unique arrangement of vanadium and oxygen atoms in its structure, which provides pathways for ion migration. In catalysis, this compound can activate molecular oxygen and other oxidizing agents, leading to the formation of reactive intermediates that drive chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Lithium metavanadate can be compared with other vanadium-based compounds, such as vanadium pentoxide (V2O5), lithium vanadium phosphate (Li3V2(PO4)3), and sodium metavanadate (NaVO3). While all these compounds share similar redox properties, this compound is unique in its structural stability and ionic conductivity . Vanadium pentoxide, for example, is known for its high specific energy but suffers from structural instability during cycling . Lithium vanadium phosphate, on the other hand, offers good electrochemical performance but requires complex synthesis methods . Sodium metavanadate is another similar compound, but it has different ionic conductivity and electrochemical properties compared to this compound .
Eigenschaften
Molekularformel |
LiO3V |
|---|---|
Molekulargewicht |
105.9 g/mol |
IUPAC-Name |
lithium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
InChI-Schlüssel |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[O-][V](=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)


![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)

![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
